Pravastatin Sodium is the sodium salt of pravastatin with cholesterol-lowering and potential antineoplastic activities. Pravastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. In addition, pravastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cells; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.
Pravastatin sodium can cause developmental toxicity according to state or federal government labeling requirements.
An antilipemic fungal metabolite isolated from cultures of Nocardia autotrophica. It acts as a competitive inhibitor of HMG CoA reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES).
See also: Pravastatin (has active moiety); Aspirin; pravastatin sodium (component of).
Pravastatin sodium
CAS No.: 81131-70-6
Cat. No.: VC20757903
Molecular Formula: C23H36NaO7
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81131-70-6 |
---|---|
Molecular Formula | C23H36NaO7 |
Molecular Weight | 447.5 g/mol |
IUPAC Name | sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Standard InChI | InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |
Standard InChI Key | RNAREGLVKQKRSG-IYNICTALSA-N |
Isomeric SMILES | CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na] |
SMILES | CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Canonical SMILES | CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na] |
Appearance | White powder |
Chemical Properties and Structure
Pravastatin sodium is characterized by the molecular formula C23H35NaO7 and has a molecular weight of 446.51 g/mol . Its chemical structure is complex, with its systematic name being 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-, monosodium salt, (1S-(1alpha(betaS*,deltaS*),2alpha,6alpha,8beta(R*),8aalpha))- . This detailed stereochemical configuration is critical to its biological activity and distinguishes it from other members of the statin family.
The compound is known by several trade names including Pravachol, Lipostat, Selektine, and Mevalotin . Its Chemical Abstracts Service (CAS) registry number is 81131-70-6 . As a sodium salt, pravastatin demonstrates high water solubility, which contributes to its pharmacokinetic profile and distinguishes it from more lipophilic statins. The compound has a purity of ≥98% when analyzed by High-Performance Liquid Chromatography (HPLC) .
Pravastatin sodium is typically stored at room temperature in a desiccated environment to maintain its stability and chemical integrity . This stability profile facilitates its pharmaceutical formulation and long-term storage, making it suitable for commercial distribution and clinical use.
Mechanism of Action
Pravastatin sodium functions primarily through competitive inhibition of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, pravastatin effectively reduces hepatic cholesterol production, which subsequently leads to increased expression of low-density lipoprotein (LDL) receptors on hepatocytes and enhanced clearance of LDL cholesterol from the bloodstream.
The mechanism of action of pravastatin extends beyond simple cholesterol reduction. Clinical trials suggest that pravastatin's effect on reducing clinical events appears to incorporate both cholesterol modification and other mechanisms . These pleiotropic effects may include anti-inflammatory actions, improvement of endothelial function, and stabilization of atherosclerotic plaques, all of which contribute to its cardioprotective properties.
Unlike some other statins, pravastatin's hydrophilic nature limits its penetration into many non-hepatic tissues through passive diffusion. This characteristic may be responsible for some of its specific effects and safety profile, particularly regarding muscle-related adverse events, which are among the most common concerns with statin therapy.
Clinical Applications
Pravastatin sodium is primarily indicated for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. Its clinical applications are supported by extensive research demonstrating its efficacy in reducing cardiovascular morbidity and mortality, particularly in patients with established coronary heart disease.
The compound has shown particular value in secondary prevention, where it reduces the risk of recurrent cardiovascular events in patients with a history of coronary heart disease. In the LIPID trial, pravastatin reduced the primary prespecified endpoint of coronary heart disease death by 24% (6.4% in the pravastatin group vs 8.3% in the placebo group) .
Pravastatin is often prescribed in combination with other cardiovascular medications, particularly aspirin, which provides additive benefits in reducing cardiovascular risk. This combination therapy leverages pravastatin's predominantly delayed antiatherogenic effect with aspirin's immediate antiplatelet action, potentially offering superior clinical outcomes compared to either agent alone .
Research Findings
Long-term Effectiveness from Clinical Trials
Table 1 presents the detailed findings from the LIPID study regarding cause-specific mortality during both the double-blind phase and extended follow-up period:
Trial Period and Cause of Death | Events, n (%) | Relative Risk (95% CI) | P |
---|---|---|---|
Placebo | Pravastatin | ||
All-cause | |||
Double-blind | 633 (14.1) | 498 (11.0) | 0.77 (0.69–0.87) |
Extended follow-up | 1319 (34.8) | 1341 (34.1) | 0.97 (0.90–1.05) |
All years | 1952 (43.4) | 1839 (40.8) | 0.91 (0.85–0.97) |
Cardiovascular | |||
Double-blind | 433 (9.6) | 331 (7.3) | 0.75 (0.65–0.87) |
Extended follow-up | 765 (20.2) | 756 (19.2) | 0.94 (0.85–1.04) |
All years | 1198 (26.6) | 1087 (24.1) | 0.88 (0.81–0.95) |
CHD | |||
Double-blind | 373 (8.3) | 287 (6.4) | 0.76 (0.65–0.88) |
Extended follow-up | 606 (16.0) | 612 (15.6) | 0.97 (0.86–1.08) |
All years | 979 (21.7) | 899 (19.9) | 0.89 (0.81–0.97) |
The LIPID study also investigated the effect of pravastatin on non-cardiovascular causes of death, finding no significant difference in the risk of death from non-cardiovascular disease causes over the 16-year period. This finding provides reassurance regarding the long-term safety of the medication .
Combination Therapy with Aspirin
Research has demonstrated significant additive benefits when pravastatin is combined with aspirin for cardiovascular disease prevention. Both medications work through different but complementary mechanisms: pravastatin through a predominantly delayed antiatherogenic effect, and aspirin through an immediate antiplatelet effect.
In meta-analyses of secondary prevention trials, including the LIPID and Cholesterol and Recurrent Events (CARE) trials, the combination of pravastatin and aspirin showed greater relative risk reductions for various cardiovascular endpoints compared to aspirin alone . This additive benefit was observed across multiple endpoints, including myocardial infarction, coronary heart disease death, coronary artery bypass graft, and percutaneous transluminal coronary angioplasty.
The cumulative hazard of fatal or nonfatal myocardial infarction was significantly reduced with combination therapy, highlighting the clinical value of this approach in high-risk patients . These findings support the common clinical practice of prescribing both agents to patients with established cardiovascular disease or multiple risk factors.
Adverse Event | Pravastatin Sodium (N=10,784) % | Placebo (N=10,719) % |
---|---|---|
Cardiovascular | ||
Angina pectoris | 3.1 | 3.4 |
Disturbance rhythm subjective | 0.8 | 0.7 |
Hypertension | 0.7 | 0.9 |
Edema | 0.6 | 0.6 |
Myocardial infarction | 0.5 | 0.7 |
Gastrointestinal | ||
Dyspepsia/heartburn | 3.5 | 3.7 |
Nausea/vomiting | 1.4 | 1.6 |
Flatulence | 1.2 | 1.1 |
Constipation | 1.2 | 1.3 |
Diarrhea | 0.9 | 1.1 |
Musculoskeletal | ||
Musculoskeletal Pain | 5.9 | 5.7 |
Muscle cramp | 2.0 | 1.8 |
Myalgia | 1.4 | 1.4 |
Nervous System | ||
Dizziness | 2.2 | 2.1 |
Headache | 1.9 | 1.8 |
Sleep disturbance | 1.0 | 1.0 |
These data demonstrate that pravastatin is generally well-tolerated, with adverse event rates similar to placebo across multiple organ systems .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume